molecular formula C15H13FO3 B14018018 4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde

4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde

Katalognummer: B14018018
Molekulargewicht: 260.26 g/mol
InChI-Schlüssel: MEDGNZWJQGJSBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde is an organic compound with the molecular formula C15H13FO3 It is a derivative of benzaldehyde, featuring a fluorobenzyl group and a methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde typically involves the reaction of 4-fluorobenzyl alcohol with 2-methoxybenzaldehyde in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where the alcohol reacts with the aldehyde under basic conditions to form the desired ether linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents used in the reaction are chosen to facilitate the process and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom on the benzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.

Major Products Formed

    Oxidation: 4-((4-Fluorobenzyl)oxy)-2-methoxybenzoic acid.

    Reduction: 4-((4-Fluorobenzyl)oxy)-2-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The fluorobenzyl group may enhance the compound’s binding affinity and specificity for certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(4-Fluorobenzyloxy)phenylboronic acid: Similar structure but contains a boronic acid group instead of an aldehyde.

    4-(4-Fluorobenzyloxy)benzyl alcohol: Similar structure but contains an alcohol group instead of an aldehyde.

    4-(4-Fluorobenzyloxy)benzoic acid: Similar structure but contains a carboxylic acid group instead of an aldehyde.

Uniqueness

4-((4-Fluorobenzyl)oxy)-2-methoxybenzaldehyde is unique due to the presence of both a fluorobenzyl group and a methoxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C15H13FO3

Molekulargewicht

260.26 g/mol

IUPAC-Name

4-[(4-fluorophenyl)methoxy]-2-methoxybenzaldehyde

InChI

InChI=1S/C15H13FO3/c1-18-15-8-14(7-4-12(15)9-17)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3

InChI-Schlüssel

MEDGNZWJQGJSBJ-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=CC(=C1)OCC2=CC=C(C=C2)F)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.